N-benzyl-2-chloro-N-phenylbenzamide
CAS No.:
Cat. No.: VC13689630
Molecular Formula: C20H16ClNO
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H16ClNO |
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Molecular Weight | 321.8 g/mol |
IUPAC Name | N-benzyl-2-chloro-N-phenylbenzamide |
Standard InChI | InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Standard InChI Key | OWBLYVPLNRYXED-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identification and Structural Overview
N-Benzyl-2-chloro-N-phenylbenzamide (CAS: 500873-57-4) is a substituted benzamide derivative characterized by the presence of a benzyl group, a phenyl group, and a chlorine atom at the ortho position of the benzamide core. Its molecular formula is C₂₀H₁₆ClNO, with a molecular weight of 321.8 g/mol . The compound’s IUPAC name is N-benzyl-2-chloro-N-phenylbenzamide, reflecting its structural complexity (Figure 1).
Structural Features
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Benzamide backbone: A benzene ring substituted with a chlorine atom at the 2-position and an amide functional group.
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N-substituents: A benzyl group (-CH₂C₆H₅) and a phenyl group (-C₆H₅) attached to the nitrogen atom of the amide .
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties critical for its handling and application in synthetic chemistry:
Property | Value | Source |
---|---|---|
Melting Point | 114–116°C | |
Boiling Point | 288.4°C at 760 mmHg | |
Density | 1.285 g/cm³ | |
Molecular Weight | 321.8 g/mol | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, THF) |
Safety Data:
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Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
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Precautionary Measures: Use personal protective equipment (PPE) and avoid inhalation or direct contact .
Synthesis and Reaction Pathways
Conventional Synthesis Method
The synthesis involves a multi-step protocol starting from 2-chlorobenzoyl chloride and 2-chloroaniline :
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Formation of 2-chloro-N-phenylbenzamide (BB1):
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Synthesis of (2-chlorobenzoyl) phenyl sulfuramidous chloride (BB2):
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Final Step: Reaction of BB2 with benzylamine to introduce the benzyl group .
Alternative Synthetic Routes
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Phosphonium Salt-Mediated Amidation: Carboxylic acids can be activated using N-chlorophthalimide and triphenylphosphine, followed by reaction with amines . This method offers room-temperature compatibility and yields up to 91% .
Spectral Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
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Key Peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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